molecular formula C20H12O6 B009004 Stemphyltoxin III CAS No. 102694-32-6

Stemphyltoxin III

Cat. No. B009004
M. Wt: 348.3 g/mol
InChI Key: OXZKROMWFXHLSV-ACAXCVFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stemphyltoxin III is a type of toxin that is produced by the fungus Stemphylium botryosum. This toxin has been found to have a variety of biochemical and physiological effects, making it a subject of interest for scientific research. In

Scientific Research Applications

  • Chemical Structure and Properties :

    • Podlech et al. (2014) used Electronic Circular Dichroism (ECD) spectra and specific rotations to determine the absolute configuration of mycotoxins including stemphyltoxin III. This study highlighted the importance of understanding the chemical structure and properties of such toxins for scientific research purposes (Podlech et al., 2014).
  • Analytical Method Development :

    • Puntscher et al. (2018) developed an LC-MS/MS method for detecting various Alternaria toxins, including stemphyltoxin III, in food samples. This method aids in monitoring the presence of such toxins in the food supply, which is crucial for food safety and public health (Puntscher et al., 2018).
  • DNA Damage and Repair Mechanisms :

    • A study by Fleck et al. (2016) investigated the DNA damage and repair kinetics of Alternaria mycotoxins including stemphyltoxin III in cultured cells. This research provides insight into the genotoxic potential of stemphyltoxin III and its implications on cellular DNA integrity (Fleck et al., 2016).
  • Epoxide Reduction and Metabolic Pathways :

    • Another study by Fleck et al. (2014) explored the epoxide reduction to alcohol as a novel metabolic pathway for perylene quinone-type Alternaria mycotoxins like stemphyltoxin III in mammalian cells. This study contributes to understanding the metabolic processing and detoxification of such mycotoxins in the human body (Fleck et al., 2014).

properties

CAS RN

102694-32-6

Product Name

Stemphyltoxin III

Molecular Formula

C20H12O6

Molecular Weight

348.3 g/mol

IUPAC Name

(10R,11S)-5,10,17-trihydroxy-13-oxahexacyclo[9.8.1.12,6.012,14.016,20.010,21]henicosa-1(20),2(21),3,5,8,16,18-heptaene-7,15-dione

InChI

InChI=1S/C20H12O6/c21-9-4-2-8-7-1-3-10(22)14-12(7)16(18-19(26-18)17(14)24)20(25)6-5-11(23)13(9)15(8)20/h1-6,16,18-19,21-22,25H/t16-,18?,19?,20-/m0/s1

InChI Key

OXZKROMWFXHLSV-ACAXCVFMSA-N

Isomeric SMILES

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=C[C@]5([C@@H]3C6C(C2=O)O6)O)O

SMILES

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O

Canonical SMILES

C1=CC(=C2C3=C1C4=C5C(=C(C=C4)O)C(=O)C=CC5(C3C6C(C2=O)O6)O)O

synonyms

3,6a,10-trihydroxy-4,9-dioxo-4,6a,6b,7,8,9-hexahydro-7,8-epoxyperylene
stemphyltoxin III

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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